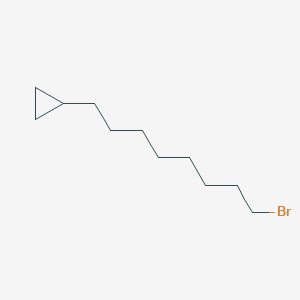

(8-Bromooctyl)cyclopropane

Description

Properties

Molecular Formula |

C11H21Br |

|---|---|

Molecular Weight |

233.19 g/mol |

IUPAC Name |

8-bromooctylcyclopropane |

InChI |

InChI=1S/C11H21Br/c12-10-6-4-2-1-3-5-7-11-8-9-11/h11H,1-10H2 |

InChI Key |

GFVBLGLZLGXIQX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CCCCCCCCBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (8-Bromooctyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the primary synthetic methodologies for the preparation of (8-Bromooctyl)cyclopropane, a valuable building block in pharmaceutical and materials science research. The core focus of this document is the adaptation of the Simmons-Smith reaction, a well-established method for cyclopropanation, to long-chain functionalized alkenes. This guide provides a comprehensive overview of the reaction, including a detailed experimental protocol for a proposed synthesis, a summary of relevant quantitative data, and visualizations of the synthetic pathway.

Introduction

This compound is a bifunctional molecule featuring a terminal cyclopropane ring and a primary alkyl bromide. This unique combination of a strained carbocyclic ring and a versatile functional group makes it an attractive intermediate for the synthesis of complex molecular architectures. The cyclopropyl moiety can introduce conformational rigidity and unique electronic properties into a molecule, while the bromo- functionality allows for a wide range of subsequent chemical transformations, such as nucleophilic substitutions, Grignard reagent formation, and cross-coupling reactions. This guide will focus on a practical and efficient method for its synthesis.

Proposed Synthetic Pathway: Simmons-Smith Cyclopropanation

The most direct and reliable method for the synthesis of this compound is the cyclopropanation of a suitable precursor, 10-bromo-1-decene. The Simmons-Smith reaction is a premier choice for this transformation due to its high stereospecificity and functional group tolerance.[1][2]

Reaction Principle

The Simmons-Smith reaction involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which reacts with an alkene to form a cyclopropane.[3] The reaction proceeds via a concerted mechanism, where the methylene group is delivered to the double bond in a syn-addition, preserving the stereochemistry of the starting alkene.[4]

A significant improvement to the classical Simmons-Smith reaction is the Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple.[1][2] This modification often leads to higher yields, better reproducibility, and milder reaction conditions.[1] Given the presence of the bromo- functionality in the substrate, the Furukawa modification is the recommended approach.

Visualizing the Synthesis

The overall synthetic transformation is depicted below:

Caption: Proposed synthesis of this compound.

Experimental Protocol: A Proposed Synthesis

The following is a detailed, proposed experimental protocol for the synthesis of this compound from 10-bromo-1-decene via a Furukawa-modified Simmons-Smith reaction. This protocol is adapted from established procedures for the cyclopropanation of long-chain terminal alkenes.

Materials:

-

10-bromo-1-decene

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

-

Diiodomethane (CH₂I₂)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Round-bottom flask equipped with a magnetic stir bar

-

Septa and needles for inert atmosphere techniques

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 10-bromo-1-decene (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (CH₂Cl₂).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Addition of Diethylzinc: Slowly add a 1.0 M solution of diethylzinc in hexanes (2.0 eq) to the stirred solution via syringe.

-

Addition of Diiodomethane: After the addition of diethylzinc is complete, add diiodomethane (2.0 eq) dropwise to the reaction mixture. Caution: The reaction may be exothermic.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, and then warm to room temperature and stir for an additional 12-18 hours.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford pure this compound.

Data Presentation

Table 1: Physicochemical Properties

| Property | 10-Bromo-1-decene (Starting Material) | This compound (Product) |

| Molecular Formula | C₁₀H₁₉Br | C₁₁H₂₁Br |

| Molecular Weight | 219.16 g/mol | 233.19 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless liquid (expected) |

| Boiling Point | ~110-112 °C at 10 mmHg | Expected to be slightly higher than the starting material |

Table 2: Expected Spectroscopic Data

| Spectroscopic Technique | Expected Data for this compound |

| ¹H NMR (CDCl₃) | δ (ppm): 3.40 (t, 2H, -CH₂Br), 1.85 (quint, 2H, -CH₂CH₂Br), 1.2-1.5 (m, 12H, alkyl chain), 0.6-0.8 (m, 1H, cyclopropyl CH), 0.3-0.5 (m, 2H, cyclopropyl CH₂), -0.1-0.2 (m, 2H, cyclopropyl CH₂) |

| ¹³C NMR (CDCl₃) | δ (ppm): 33-34 (-CH₂Br), 32-33, 28-30 (alkyl chain carbons), 15-16 (cyclopropyl CH), 8-10 (cyclopropyl CH₂) |

| IR (neat) | ν (cm⁻¹): ~3070 (C-H stretch, cyclopropyl), 2850-2950 (C-H stretch, alkyl), 1020 (cyclopropyl ring deformation), 640-650 (C-Br stretch) |

| Mass Spectrometry (EI) | m/z: 232/234 ([M]⁺, isotopic pattern for Br), fragments corresponding to loss of Br and cleavage of the alkyl chain. The mass spectrum for the similar compound octylcyclopropane is available in the NIST WebBook.[5] |

Note: The exact chemical shifts and coupling constants in NMR spectra, as well as the precise peak positions and intensities in IR and Mass spectra, would need to be determined experimentally.

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.

References

- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simmons-Smith Cyclopropanation Reaction | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Cyclopropane, octyl- [webbook.nist.gov]

An In-depth Technical Guide to the Physical Properties of (8-Bromooctyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(8-Bromooctyl)cyclopropane is a halogenated hydrocarbon featuring a cyclopropyl group attached to an eight-carbon alkyl chain with a terminal bromine atom. Its structure suggests potential applications as an intermediate in organic synthesis, particularly in the introduction of a cyclopropyl-octyl moiety in the development of new chemical entities. Understanding its physical properties is crucial for its synthesis, purification, handling, and application in research and development. This guide provides an estimation of its key physical characteristics and details the experimental methodologies for their empirical determination.

Molecular Structure and Estimated Physical Properties

The molecular structure of this compound consists of a three-membered cyclopropane ring, a flexible eight-carbon alkyl chain, and a terminal bromine atom. These components collectively influence its physical properties. The long alkyl chain will be the primary determinant of its van der Waals forces, while the polar carbon-bromine bond will introduce dipole-dipole interactions.

Data Presentation: Estimated Physical Properties

The properties of haloalkanes are influenced by the length of the carbon chain and the nature of the halogen.[1][2] Generally, the boiling point and density increase with the length of the alkyl chain and the atomic mass of the halogen.[1][2] Based on these trends, the following properties for this compound are estimated.

| Physical Property | Estimated Value | Rationale for Estimation |

| Molecular Formula | C₁₁H₂₁Br | Derived from the chemical structure. |

| Molecular Weight | 233.19 g/mol | Calculated from the atomic weights of the constituent atoms. |

| Boiling Point | 250-265 °C | Estimated based on the boiling points of similar long-chain bromoalkanes, with a slight increase due to the cyclopropyl group. Boiling points of haloalkanes increase with molecular weight.[2][3][4] |

| Density | ~1.1 - 1.2 g/mL at 20 °C | Bromoalkanes are generally denser than water. The density is estimated to be slightly higher than that of 1-bromooctane due to the compact nature of the cyclopropyl group. The density of haloalkanes increases with the mass of the halogen atom.[1] |

| Refractive Index | ~1.46 - 1.47 at 20 °C | Estimated based on the refractive indices of long-chain alkyl bromides and cyclopropane derivatives. |

| Solubility | Insoluble in water; Soluble in organic solvents. | Haloalkanes exhibit low solubility in water as they cannot form hydrogen bonds.[1][5] They are typically soluble in non-polar organic solvents.[5] |

Proposed Synthesis of this compound

A plausible synthetic route for this compound could involve a two-step process starting from a commercially available precursor. One common method for forming a cyclopropane ring is the Simmons-Smith reaction.

Workflow for Proposed Synthesis

Caption: Proposed two-step synthesis of this compound.

This pathway involves the cyclopropanation of 1-decene using the Simmons-Smith reaction to form octylcyclopropane. Subsequently, a selective free-radical bromination at the terminal position of the octyl chain using N-bromosuccinimide (NBS) would yield the desired this compound. Purification would likely be achieved through distillation under reduced pressure.

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of a novel liquid compound like this compound.

4.1 Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[6]

-

Apparatus: Thiele tube, mineral oil, thermometer, a small test tube (Durham tube), a capillary tube (sealed at one end), and a heat source.

-

Procedure:

-

A few drops of the liquid sample are placed into the small test tube.

-

The capillary tube is placed inside the test tube with the open end downwards.

-

The test tube is attached to the thermometer.

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is level with the side arm of the Thiele tube.

-

The side arm of the Thiele tube is gently heated.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6]

-

4.2 Density Measurement

The density of a liquid can be determined by measuring its mass and volume.[7][8]

-

Apparatus: A pycnometer (for high accuracy) or a graduated cylinder, and an analytical balance.

-

Procedure (using a graduated cylinder):

-

The mass of a clean, dry graduated cylinder is measured using an analytical balance.[9]

-

A known volume of the liquid sample (e.g., 5 mL) is added to the graduated cylinder. The volume is read at the bottom of the meniscus.[9]

-

The combined mass of the graduated cylinder and the liquid is measured.

-

The mass of the liquid is determined by subtracting the mass of the empty graduated cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).[10]

-

The measurement should be repeated multiple times to ensure accuracy, and the temperature should be recorded.[9]

-

4.3 Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent when it enters the substance.

-

Apparatus: An Abbe refractometer, a constant temperature water bath, and a pipette.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

The prism of the refractometer is cleaned and dried.

-

A few drops of the liquid sample are placed on the prism using a pipette.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature, maintained by the circulating water bath.

-

The light source is switched on, and the eyepiece is adjusted until the crosshairs are in focus.

-

The adjustment knob is turned until the boundary between the light and dark regions is sharp and centered on the crosshairs.

-

The refractive index is read from the scale.

-

Visualization of Structure-Property Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The following diagram illustrates these relationships.

Caption: Influence of structural components on physical properties.

References

- 1. CK12-Foundation [flexbooks.ck12.org]

- 2. brainkart.com [brainkart.com]

- 3. phillysim.org [phillysim.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uoanbar.edu.iq [uoanbar.edu.iq]

Commercial Availability and Synthetic Pathways of (8-Bromooctyl)cyclopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(8-Bromooctyl)cyclopropane (CAS No. 2253968-15-7) is a chemical compound of interest for various applications in organic synthesis and drug discovery, serving as a versatile building block for introducing a cyclopropyl-terminated alkyl chain. This guide provides a comprehensive overview of its commercial availability, physical and chemical properties, and a detailed plausible synthetic pathway for its laboratory-scale preparation. The synthesis involves a two-step sequence commencing with the cyclopropanation of a terminal alkene, followed by the conversion of a terminal hydroxyl group to a bromide. Detailed experimental protocols and workflow diagrams are provided to facilitate its synthesis and application in research and development.

Commercial Availability

This compound is available from a limited number of specialized chemical suppliers. The primary source identified is Enamine, distributed through platforms such as Sigma-Aldrich. While other smaller suppliers may list the compound, detailed specifications are not always readily available. Researchers are advised to contact suppliers directly for up-to-date information on availability, pricing, and purity.

Table 1: Commercial Supplier and Product Specifications

| Supplier | Product Code | CAS Number | Purity | Molecular Weight | IUPAC Name |

| Sigma-Aldrich (Enamine) | ENAH942F29AC | 2253968-15-7 | 95% | 233.19 g/mol | This compound |

Proposed Synthetic Pathway

A specific, peer-reviewed synthesis for this compound has not been identified in the current literature. However, a reliable and high-yielding two-step synthetic route can be proposed based on well-established organic transformations. The proposed pathway begins with the readily available starting material, 1-decene. The first step is a Simmons-Smith cyclopropanation to form octylcyclopropane. The second step involves a terminal hydroboration-oxidation to yield the primary alcohol, which is subsequently converted to the desired alkyl bromide.

Caption: Proposed three-step synthesis of this compound from 1-decene.

Experimental Protocols

The following are detailed, plausible experimental protocols for the proposed synthetic pathway. These are based on established methodologies for similar substrates and should be adaptable for the synthesis of this compound.

Step 1: Synthesis of Octylcyclopropane via Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a well-established method for the stereospecific cyclopropanation of alkenes.[1][2][3]

Reagents and Materials:

-

1-Decene

-

Diiodomethane (CH₂I₂)

-

Zinc-copper couple (Zn-Cu)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Separatory funnel

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the zinc-copper couple.

-

Add anhydrous diethyl ether to the flask to cover the zinc-copper couple.

-

Add a solution of diiodomethane in anhydrous diethyl ether dropwise to the stirred suspension of the zinc-copper couple. The reaction is exothermic and should be controlled by the rate of addition.

-

After the initial exothermic reaction subsides, add a solution of 1-decene in anhydrous diethyl ether dropwise to the reaction mixture.

-

Heat the reaction mixture to a gentle reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude octylcyclopropane.

-

Purify the crude product by fractional distillation under reduced pressure.

Step 2: Synthesis of 10-Cyclopropyldecan-1-ol via Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across a double bond.[4][5] In the context of this synthesis, it is used to introduce a terminal hydroxyl group on the octylcyclopropane.

Reagents and Materials:

-

Octylcyclopropane

-

Borane-tetrahydrofuran complex solution (BH₃·THF)

-

Anhydrous tetrahydrofuran (THF)

-

3 M aqueous sodium hydroxide (NaOH) solution

-

30% aqueous hydrogen peroxide (H₂O₂) solution

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer and nitrogen inlet

-

Separatory funnel

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve octylcyclopropane in anhydrous THF.

-

Cool the solution in an ice bath and add the borane-THF complex solution dropwise with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Cool the mixture in an ice bath and slowly add the 3 M aqueous sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide solution, maintaining the temperature below 25°C.

-

Stir the mixture at room temperature for a few hours.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 10-cyclopropyldecan-1-ol.

-

Purify the product by flash column chromatography on silica gel.

Step 3: Synthesis of this compound via Bromination of 10-Cyclopropyldecan-1-ol

The conversion of the primary alcohol to the corresponding alkyl bromide can be achieved using several reagents, with phosphorus tribromide (PBr₃) or the Appel reaction being common and effective methods.[6][7][8][9][10][11]

Method A: Using Phosphorus Tribromide (PBr₃)

Reagents and Materials:

-

10-Cyclopropyldecan-1-ol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether (Et₂O) or dichloromethane (CH₂Cl₂)

-

Ice water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stirrer and dropping funnel

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve 10-cyclopropyldecan-1-ol in anhydrous diethyl ether.

-

Cool the solution in an ice bath and add PBr₃ dropwise with stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture into ice water to quench the excess PBr₃.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude this compound by vacuum distillation or flash column chromatography.

Method B: The Appel Reaction

Reagents and Materials:

-

10-Cyclopropyldecan-1-ol

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Round-bottom flask with a magnetic stirrer and nitrogen inlet

Procedure:

-

In a round-bottom flask under a nitrogen atmosphere, dissolve triphenylphosphine in anhydrous dichloromethane.

-

Cool the solution in an ice bath and add carbon tetrabromide in one portion.

-

Add a solution of 10-cyclopropyldecan-1-ol in anhydrous dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Concentrate the reaction mixture under reduced pressure.

-

Add pentane or hexane to the residue to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture and wash the solid with cold pentane or hexane.

-

Concentrate the filtrate to obtain the crude product.

-

Purify the crude this compound by flash column chromatography.

Experimental Workflow and Logical Relationships

The overall experimental workflow for the synthesis of this compound is a sequential process. Each step's product serves as the starting material for the subsequent step, with purification being crucial after each transformation to ensure the purity of the final product.

Caption: Sequential workflow for the synthesis and purification of this compound.

Conclusion

This compound is a commercially available but specialized chemical building block. For researchers requiring larger quantities or specific analogs, the proposed two-step synthesis from 1-decene offers a viable and robust route. The provided experimental protocols, based on well-established and high-yielding reactions, should serve as a practical guide for its preparation in a laboratory setting. Careful execution of each step, particularly the purification of intermediates, is essential for obtaining the final product in high purity.

References

- 1. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organicreactions.org [organicreactions.org]

- 3. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. byjus.com [byjus.com]

- 9. Appel reaction - Wikipedia [en.wikipedia.org]

- 10. Appel Reaction [organic-chemistry.org]

- 11. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

Reactivity of the Cyclopropyl Group in (8-Bromooctyl)cyclopropane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl group, a motif of increasing importance in medicinal chemistry and organic synthesis, imparts unique conformational rigidity and metabolic stability to molecules.[1] This guide provides a detailed technical overview of the reactivity of the cyclopropyl moiety within the bifunctional molecule, (8-Bromooctyl)cyclopropane. Possessing both a strained three-membered ring and a terminal primary bromide, this compound presents a landscape of competing and cooperative reactivities. This document explores the stability of the cyclopropyl ring under various conditions, its susceptibility to ring-opening reactions, and the interplay between the two functional groups. The content herein is intended to serve as a comprehensive resource for researchers leveraging cyclopropane-containing building blocks in drug discovery and complex molecule synthesis.

Introduction to Cyclopropane Reactivity

The cyclopropane ring is characterized by significant ring strain, estimated to be around 28 kcal/mol, which substantially weakens the C-C bonds compared to their acyclic counterparts.[2] This inherent strain is the primary driver for the characteristic reactivity of cyclopropanes, most notably their propensity to undergo ring-opening reactions under various conditions.[2] The nature of the substituents on the cyclopropane ring plays a crucial role in dictating its reactivity. Electron-donating groups can stabilize adjacent positive charges, while electron-withdrawing groups can render the ring susceptible to nucleophilic attack.[3]

In the context of this compound, the long alkyl chain is an electron-donating group, which generally enhances the stability of the cyclopropyl ring towards certain reagents. However, the presence of the terminal bromo group introduces a site for nucleophilic substitution and the potential for intramolecular reactions.

Synthesis of this compound

A plausible synthetic route to this compound would involve the cyclopropanation of a corresponding terminal alkene. A common and effective method for this transformation is the Simmons-Smith reaction or its modifications.

Proposed Synthetic Protocol: Simmons-Smith Cyclopropanation

A likely synthetic pathway to this compound is via the cyclopropanation of 10-bromo-1-decene. The Simmons-Smith reaction, which utilizes a carbenoid species generated from diiodomethane and a zinc-copper couple, is a well-established method for converting alkenes to cyclopropanes.[4]

Reaction:

References

A Technical Guide to the Stability and Storage of (8-Bromooctyl)cyclopropane

Audience: Researchers, scientists, and drug development professionals.

Introduction

(8-Bromooctyl)cyclopropane is a molecule of interest for researchers in organic synthesis and drug discovery, combining a strained cyclopropane ring with a flexible eight-carbon chain terminating in a reactive bromine atom. The inherent reactivity of these two functional groups presents unique challenges for the stable storage and handling of this compound. This document provides a technical overview of the potential stability issues and recommended best practices for storage, based on the known chemistry of related compounds.

Theoretical Stability Profile

The stability of this compound is primarily influenced by two key structural features:

-

The Cyclopropane Ring: Cyclopropane is a highly strained three-membered ring. The C-C-C bond angles of 60° deviate significantly from the ideal 109.5° for sp³ hybridized carbon atoms, resulting in significant angle strain.[1][2][3] This strain makes the ring susceptible to opening reactions, particularly in the presence of acids, electrophiles, or upon heating.[2][3]

-

The Bromoalkane Chain: The carbon-bromine (C-Br) bond is a polar covalent bond, with the carbon atom being electrophilic. This makes it susceptible to nucleophilic substitution reactions. Additionally, like other bromoalkanes, it can undergo elimination reactions in the presence of a base to form an alkene. The C-Br bond is also known to be sensitive to light, which can initiate free-radical reactions.

Based on these features, the compound is likely to be sensitive to heat, light, strong acids, strong bases, and potent nucleophiles.

Recommended Storage and Handling

Given the likely sensitivities of this compound, the following storage and handling conditions are recommended to maximize its shelf-life.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | To minimize the rate of potential degradation reactions, such as ring-opening or elimination. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | To prevent oxidation and reactions with atmospheric moisture. |

| Light | Protect from light. Store in an amber vial or in the dark. | To prevent light-induced free-radical decomposition of the C-Br bond. |

| Inertness | Use clean, dry, and inert containers (e.g., glass). | To avoid contamination that could catalyze degradation. |

| pH | Avoid contact with strong acids and bases. | Strong acids can catalyze the opening of the cyclopropane ring, while strong bases can promote elimination reactions. |

General Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a formal stability study is recommended. The following outlines a general approach.

Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify likely degradation pathways and to develop stability-indicating analytical methods.

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology:

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or isopropanol).

-

Expose the solutions to a range of stress conditions, including:

-

Acidic Conditions: 0.1 M HCl at room temperature and 60°C.

-

Basic Conditions: 0.1 M NaOH at room temperature and 60°C.

-

Oxidative Conditions: 3% H₂O₂ at room temperature.

-

Thermal Stress: Store the solid compound and a solution at elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the solid compound and a solution to UV and visible light, as per ICH Q1B guidelines.

-

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.

-

Analyze the samples using a high-performance liquid chromatography (HPLC) method with a UV or mass spectrometric (MS) detector to separate and identify the parent compound and any degradation products.

Long-Term Stability Study

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

-

Store multiple batches of this compound under the recommended storage conditions (2-8°C, protected from light, under an inert atmosphere).

-

At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), remove a sample from storage.

-

Analyze the sample for purity and the presence of any degradation products using a validated stability-indicating analytical method (developed during the forced degradation study).

-

Key parameters to assess include: appearance, assay (purity), and degradation product profile.

Visualization of Workflow

The following diagram illustrates a logical workflow for assessing the stability of a novel or uncharacterized chemical compound like this compound.

References

A Comprehensive Review of ω-Bromoalkyl Cyclopropanes: Synthesis, Reactivity, and Applications in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts unique conformational rigidity and metabolic stability to drug candidates. When functionalized with an ω-bromoalkyl chain, these structures become versatile building blocks for the synthesis of complex molecular architectures. This technical guide provides a comprehensive review of the literature on ω-bromoalkyl cyclopropanes, focusing on their synthesis, characteristic reactions, and burgeoning applications in the development of novel therapeutics.

Synthesis of ω-Bromoalkyl Cyclopropanes

The preparation of ω-bromoalkyl cyclopropanes can be broadly categorized into methods involving the formation of the cyclopropane ring on a bromo-containing substrate and those that introduce the bromoalkyl moiety to a pre-existing cyclopropane.

One common strategy involves the cyclopropanation of alkenes bearing a bromoalkyl group. A notable example is the Simmons-Smith reaction, which utilizes a carbenoid species, typically generated from diiodomethane and a zinc-copper couple, to convert an alkene into a cyclopropane ring stereospecifically. While versatile, this method can be sensitive to the nature of the substrate and reaction conditions.

Another approach is the intramolecular cyclization of precursors containing both a bromine atom and a suitably positioned activating group for ring formation. For instance, treatment of primary haloalkanes with a strong base can generate a carbanion that undergoes a 3-exo-trig cyclization, displacing the halide to form the cyclopropane ring.

The synthesis of the simplest member of this class, (bromomethyl)cyclopropane, has been well-documented. One effective method involves the reaction of cyclopropanemethanol with a complex formed from an N-halosuccinimide (such as N-bromosuccinimide) and a dialkyl sulfide. This approach offers good yields and high purity of the desired product. Another route involves the treatment of cyclopropanecarboxylic acid with reagents like triphenylphosphine and bromine in a suitable solvent.

For longer alkyl chains, such as in (2-bromoethyl)cyclopropane, synthetic strategies often start from cyclopropanemethanol, which can be converted to the corresponding tosylate and subsequently displaced by a bromide source. Alternatively, radical addition of HBr to vinylcyclopropane can yield the desired product, although regioselectivity can be a challenge.

A summary of representative synthetic methods for ω-bromoalkyl cyclopropanes is presented in Table 1.

Table 1: Selected Synthetic Methods for ω-Bromoalkyl Cyclopropanes

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Cyclopropanemethanol | N-Bromosuccinimide, Dimethyl sulfide, Dichloromethane, 0-10 °C | (Bromomethyl)cyclopropane | 49 | [1] |

| Cyclopropanemethanol | Triphenylphosphite, Bromine, DMF, < -5 °C | (Bromomethyl)cyclopropane | 73 | [2] |

| α-Bromoketones, Ethyl cyanoacetate | Cyanogen bromide, Triethylamine | Substituted (bromomethyl)cyclopropanes | Excellent | [3][4] |

| Vinylcyclopropane | HBr, AIBN (radical initiator) | (1-Bromoethyl)cyclopropane & (2-Bromoethyl)cyclopropane | Variable | N/A |

Reactivity and Chemical Transformations

The reactivity of ω-bromoalkyl cyclopropanes is characterized by the interplay between the strained three-membered ring and the reactive carbon-bromine bond. These molecules can undergo a variety of transformations, including nucleophilic substitution, Grignard reagent formation, and ring-opening reactions.

Nucleophilic Substitution

The primary bromide of the ω-bromoalkyl chain is susceptible to nucleophilic displacement by a wide range of nucleophiles, including amines, azides, cyanides, and thiolates. These reactions provide a straightforward route to a diverse array of functionalized cyclopropane derivatives, which are valuable intermediates in the synthesis of more complex molecules.

Grignard Reagent Formation

(Bromomethyl)cyclopropane readily reacts with magnesium metal in an ethereal solvent to form the corresponding Grignard reagent, cyclopropylmethylmagnesium bromide. This organometallic species is a versatile nucleophile that can react with a variety of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. This reaction is a key step in the elaboration of the cyclopropane core into more complex structures.

Ring-Opening Reactions

The inherent ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to ring-opening reactions under certain conditions. In the case of ω-bromoalkyl cyclopropanes, ring-opening can be initiated by the departure of the bromide ion, particularly when the resulting carbocation is stabilized. For instance, the solvolysis of cyclopropylmethyl bromide can lead to a mixture of cyclopropylmethyl, cyclobutyl, and homoallyl products due to the facile rearrangement of the intermediate carbocation. The distribution of these products is highly dependent on the reaction conditions and the nature of the solvent.

The general pathways for the reactivity of ω-bromoalkyl cyclopropanes are illustrated in the following diagram:

Caption: Key reaction pathways of ω-bromoalkyl cyclopropanes.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural and physicochemical properties conferred by the cyclopropane moiety have led to its incorporation into numerous clinically approved drugs.[5][6] ω-Bromoalkyl cyclopropanes serve as valuable precursors for the synthesis of these and other biologically active molecules. For example, the cyclopropylmethyl group is a common structural motif in pharmaceuticals, and its introduction is often facilitated by the use of (bromomethyl)cyclopropane.

One notable application is in the synthesis of antiviral agents. The conformational constraint imposed by the cyclopropane ring can lead to enhanced binding affinity to viral enzymes. For instance, the synthesis of certain non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV has utilized cyclopropyl-containing building blocks derived from ω-bromoalkyl cyclopropanes.

Furthermore, the metabolic stability of the cyclopropane ring makes it an attractive replacement for other, more labile, functional groups in drug candidates. The C-H bonds of a cyclopropane are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to those of linear alkyl chains.

While specific, publicly available quantitative data directly linking ω-bromoalkyl cyclopropanes to the biological activity of final drug compounds is often proprietary, the prevalence of the cyclopropylalkyl moiety in marketed drugs underscores the importance of these synthetic intermediates.

The following diagram illustrates a generalized workflow for the utilization of ω-bromoalkyl cyclopropanes in a drug discovery program:

Caption: A typical drug discovery cascade utilizing ω-bromoalkyl cyclopropanes.

Experimental Protocols

Synthesis of (Bromomethyl)cyclopropane from Cyclopropanemethanol

Procedure adapted from U.S. Patent 6,118,032[1]

To a suspension of N-bromosuccinimide (1.1 equivalents) in dichloromethane at 0-10 °C is added a solution of dimethyl sulfide (1.1 equivalents) in dichloromethane dropwise under a nitrogen atmosphere. The resulting yellow-orange suspension is stirred for 15-30 minutes at this temperature. Cyclopropanemethanol (1.0 equivalent) is then added dropwise, maintaining the temperature below 10 °C. The reaction mixture is allowed to warm to room temperature and stirred for 18-21 hours. Upon completion, the reaction is quenched with water and extracted with a nonpolar solvent such as pentane. The combined organic layers are washed with water, dried over magnesium sulfate, and filtered. The solvent is removed by distillation to afford (bromomethyl)cyclopropane.

Formation of Cyclopropylmethylmagnesium Bromide

General Procedure

A mixture of magnesium turnings (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried flask under a nitrogen atmosphere. A solution of (bromomethyl)cyclopropane (1.0 equivalent) in anhydrous THF is added dropwise to initiate the reaction. The reaction mixture is then heated at reflux for 1 hour. After cooling to room temperature, the Grignard reagent is ready for use in subsequent reactions.

Conclusion

ω-Bromoalkyl cyclopropanes are valuable and versatile synthetic intermediates with significant applications in medicinal chemistry and drug discovery. Their synthesis, while sometimes challenging, can be achieved through several established methods. The dual reactivity of the bromoalkyl chain and the cyclopropane ring allows for a wide range of chemical transformations, providing access to a diverse array of functionalized molecules. As the demand for novel drug candidates with improved pharmacological profiles continues to grow, the strategic use of ω-bromoalkyl cyclopropanes in the design and synthesis of new therapeutics is expected to expand. Further research into the development of more efficient and selective methods for the synthesis and functionalization of these important building blocks will undoubtedly contribute to the advancement of medicinal chemistry.

References

- 1. Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US20160355452A1 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Cyclopropanation - Wikipedia [en.wikipedia.org]

- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of (8-Bromooctyl)cyclopropane in Grignard Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of (8-bromooctyl)cyclopropane in Grignard reactions, offering detailed protocols for the formation of the corresponding Grignard reagent and its subsequent application in the synthesis of various organic compounds. The unique structure of this reagent, featuring a terminal cyclopropane ring on a long alkyl chain, makes it a valuable building block in medicinal chemistry and materials science for the introduction of a cyclopropyl moiety.

Introduction

This compound is a bifunctional molecule containing a primary alkyl bromide and a terminal cyclopropane ring. The alkyl bromide functionality allows for the formation of a Grignard reagent, (cyclopropyloctyl)magnesium bromide, a potent nucleophile. The presence of the cyclopropane ring, a motif of increasing interest in drug discovery due to its unique conformational properties and metabolic stability, makes this Grignard reagent a key intermediate for the synthesis of novel chemical entities.

The primary challenge in the Grignard reaction of haloalkylcyclopropanes is to ensure the stability of the strained cyclopropane ring during the formation of the organomagnesium compound. Fortunately, the cyclopropane ring is generally stable under the conditions required for Grignard reagent formation, especially when it is not directly attached to the halogen-bearing carbon.

Data Presentation

While specific quantitative data for reactions involving this compound is not extensively available in the public domain, the following table summarizes typical yields for analogous Grignard reactions with long-chain alkyl bromides and reactions involving cyclopropyl Grignard reagents. These values can serve as a benchmark for optimizing reactions with this compound.

| Reaction Type | Electrophile | Product Type | Typical Yield (%) |

| Carbonyl Addition | Aldehydes (e.g., Benzaldehyde) | Secondary Alcohols | 75-90 |

| Carbonyl Addition | Ketones (e.g., Acetophenone) | Tertiary Alcohols | 70-85 |

| Carboxylation | Carbon Dioxide (Dry Ice) | Carboxylic Acids | 60-80 |

| Ring Opening | Ethylene Oxide | Primary Alcohols | 65-85 |

| Cross-Coupling | Aryl Halides (with catalyst) | Alkyl-Aryl Compounds | 50-75 |

Experimental Protocols

The following are generalized protocols for the preparation of (cyclopropyloctyl)magnesium bromide and its subsequent reactions. Researchers should optimize these conditions for their specific applications.

Protocol 1: Preparation of (Cyclopropyloctyl)magnesium Bromide

This protocol describes the formation of the Grignard reagent from this compound.

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (for activation)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon gas supply

Procedure:

-

Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed. This process activates the magnesium surface. Allow the flask to cool to room temperature.

-

Solvent Addition: Add anhydrous diethyl ether or THF to the flask to cover the magnesium turnings.

-

Initiation of Reaction: In the dropping funnel, prepare a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the color of the solution becomes cloudy and gentle refluxing is observed. If the reaction does not start, gentle warming may be necessary.

-

Grignard Reagent Formation: Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.

-

Completion and Use: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution of (cyclopropyloctyl)magnesium bromide is now ready for use in subsequent reactions.

Protocol 2: Reaction with an Aldehyde (e.g., Benzaldehyde)

This protocol outlines the synthesis of a secondary alcohol by reacting the Grignard reagent with an aldehyde.

Materials:

-

Solution of (cyclopropyloctyl)magnesium bromide in ether/THF (from Protocol 1)

-

Benzaldehyde

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride solution

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware for reaction and work-up

Procedure:

-

Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

-

Addition of Electrophile: Prepare a solution of benzaldehyde (0.9 equivalents) in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard solution. Maintain the temperature at 0 °C during the addition.

-

Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired secondary alcohol.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the use of this compound in Grignard reactions.

Application Notes and Protocols: Nucleophilic Substitution Reactions of (8-Bromooctyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of nucleophilic substitution reactions involving (8-Bromooctyl)cyclopropane. This versatile substrate is a valuable building block in organic synthesis, allowing for the introduction of a cyclopropyl-terminated octyl chain into a wide range of molecules. The protocols detailed below are based on established principles of nucleophilic substitution on primary alkyl halides and can be adapted for the synthesis of diverse chemical entities for applications in medicinal chemistry, materials science, and chemical biology.

Introduction

This compound is a bifunctional molecule featuring a terminal cyclopropane ring and a primary alkyl bromide. The C-Br bond is susceptible to nucleophilic attack, making it an excellent electrophile for SN2 reactions. This allows for the straightforward installation of various functional groups at the terminus of the octyl chain, while preserving the chemically robust cyclopropyl moiety. The long alkyl chain also imparts lipophilicity, a property often sought in drug development to modulate pharmacokinetic properties.

Common nucleophilic substitution reactions with this compound include the introduction of azides, nitriles, amines, and thiols. These reactions typically proceed under mild conditions and can be adapted for a range of scales.

General Reaction Pathway

The fundamental reaction involves the displacement of the bromide ion by a nucleophile. This is a classic SN2 reaction, which generally proceeds with inversion of configuration, although in this case, the electrophilic carbon is not a stereocenter.

Caption: General SN2 reaction of this compound with a nucleophile (Nu⁻).

Application and Protocols

Synthesis of (8-Azidooctyl)cyclopropane

The introduction of an azide group is a crucial step for the subsequent installation of an amine via reduction or for use in "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add sodium azide (NaN₃, 1.5 eq).[1]

-

Heat the reaction mixture to 60-80 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (8-Azidooctyl)cyclopropane.

Quantitative Data (Representative):

| Reactant | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| This compound | Sodium Azide | DMF | 70 | 18 | 85-95 | >95 |

Synthesis of 9-Cyclopropylnonanenitrile

The introduction of a nitrile group provides a versatile handle for further chemical transformations, such as reduction to a primary amine or hydrolysis to a carboxylic acid.

Experimental Protocol:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like DMSO.

-

Add potassium cyanide (KCN, 1.2 eq). Caution: KCN is highly toxic. Handle with appropriate safety precautions.

-

Heat the mixture to 90-100 °C.

-

Follow the reaction's progress by TLC or GC-MS.

-

After completion (typically 6-12 hours), cool the reaction to room temperature.

-

Carefully quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the organic extracts with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.

-

Purify the resulting 9-Cyclopropylnonanenitrile by vacuum distillation or column chromatography.

Quantitative Data (Representative):

| Reactant | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| This compound | Potassium Cyanide | DMSO | 95 | 8 | 75-85 | >97 |

Synthesis of N-Substituted (8-Cyclopropyloctyl)amines

Alkylation of primary or secondary amines with this compound can lead to the corresponding secondary or tertiary amines. Note that overalkylation can be an issue, especially with primary amines.[2][3]

Experimental Workflow:

References

Application Notes and Protocols for the Functionalization of (8-Bromooctyl)cyclopropane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the terminal bromide of (8-Bromooctyl)cyclopropane. This versatile building block is of interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by the cyclopropyl group. The following protocols outline key transformations to introduce diverse functional groups, enabling the synthesis of novel derivatives for further research and development.

Introduction to the Functionalization of this compound

This compound is a valuable bifunctional molecule, featuring a primary alkyl bromide for nucleophilic substitution and cross-coupling reactions, and a cyclopropyl moiety that can influence a molecule's conformation, metabolic stability, and potency in drug candidates. The long alkyl chain also imparts lipophilicity. The functionalization of the terminal bromide allows for the introduction of a wide array of chemical handles, making it a key intermediate in the synthesis of complex molecules. This document details protocols for its conversion into ethers, primary amines, nitriles, thiols, and for its use in carbon-carbon bond-forming reactions.

Protocol 1: Williamson Ether Synthesis

This protocol describes the synthesis of an ether from this compound via a Williamson ether synthesis, a classic SN2 reaction.

Reaction Scheme:

Quantitative Data:

| Parameter | Value |

| Reactant 1 | This compound |

| Reactant 2 | Sodium alkoxide (R-ONa) |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |

| Temperature | 50-100 °C[1] |

| Reaction Time | 1-8 hours[1] |

| Typical Yield | 50-95%[1] |

Experimental Protocol:

-

To a solution of the desired alcohol (1.2 equivalents) in anhydrous DMF, add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Heat the reaction to the desired temperature (e.g., 70 °C) and monitor by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Experimental Workflow:

Protocol 2: Gabriel Synthesis of Primary Amine

This protocol outlines the synthesis of the primary amine derivative of this compound using the Gabriel synthesis, which avoids over-alkylation. The reaction proceeds by alkylation of potassium phthalimide followed by hydrazinolysis.[2][3][4]

Reaction Scheme:

-

(Cyclopropyl)-(CH2)8-Br + K-Phthalimide -> (Cyclopropyl)-(CH2)8-N-Phthalimide + KBr

-

(Cyclopropyl)-(CH2)8-N-Phthalimide + N2H4 -> (Cyclopropyl)-(CH2)8-NH2 + Phthalhydrazide

Quantitative Data:

| Parameter | Value |

| Reactant 1 | This compound |

| Reactant 2 | Potassium Phthalimide |

| Reactant 3 (Deprotection) | Hydrazine hydrate |

| Solvent (Alkylation) | N,N-Dimethylformamide (DMF) |

| Solvent (Deprotection) | Ethanol |

| Temperature (Alkylation) | 70-90 °C |

| Temperature (Deprotection) | Reflux |

| Typical Yield | 82-94% for various alkyl halides[5] |

Experimental Protocol:

-

Dissolve this compound (1.0 equivalent) and potassium phthalimide (1.1 equivalents) in DMF.

-

Heat the mixture to 80 °C and stir until TLC indicates consumption of the starting material.

-

Cool the reaction mixture to room temperature and pour it into water to precipitate the N-alkylated phthalimide. Filter and dry the solid.

-

Suspend the N-alkylated phthalimide in ethanol and add hydrazine hydrate (1.5 equivalents).

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture, and add dilute hydrochloric acid to precipitate the phthalhydrazide.

-

Filter the mixture and concentrate the filtrate. Basify the residue with aqueous sodium hydroxide and extract the primary amine with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the primary amine.

Experimental Workflow:

Protocol 3: Kolbe Nitrile Synthesis

This protocol describes the conversion of the terminal bromide to a nitrile functional group via the Kolbe nitrile synthesis, an SN2 reaction with a cyanide salt.[6][7][8][9]

Reaction Scheme:

Quantitative Data:

| Parameter | Value |

| Reactant 1 | This compound |

| Reactant 2 | Sodium Cyanide (NaCN) |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Temperature | 80-100 °C |

| Reaction Time | 4-12 hours |

| Typical Yield | Good for primary alkyl halides[7][8] |

Experimental Protocol:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMSO.

-

Add sodium cyanide (1.5 equivalents) to the solution.

-

Heat the reaction mixture to 90 °C and monitor its progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude nitrile by distillation or column chromatography.

Experimental Workflow:

Protocol 4: Thiol Synthesis

This protocol details the synthesis of the corresponding thiol from this compound using sodium hydrosulfide.

Reaction Scheme:

Quantitative Data:

| Parameter | Value |

| Reactant 1 | This compound |

| Reactant 2 | Sodium Hydrosulfide (NaSH) |

| Solvent | Ethanol/Water mixture |

| Temperature | Reflux |

| Reaction Time | 2-6 hours |

| Typical Yield | Good for primary alkyl halides |

Experimental Protocol:

-

Dissolve sodium hydrosulfide hydrate (2.0 equivalents) in a mixture of ethanol and water.

-

Add this compound (1.0 equivalent) to the solution.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and acidify with dilute hydrochloric acid.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude thiol, which can be further purified by distillation.

Experimental Workflow:

Protocol 5: Sonogashira Coupling

This protocol describes the palladium- and copper-catalyzed cross-coupling of this compound with a terminal alkyne.

Reaction Scheme:

(Catalyst: Pd(PPh₃)₂Cl₂, CuI; Base: Amine e.g., Diisopropylamine)

Quantitative Data:

| Parameter | Value |

| Reactant 1 | This compound |

| Reactant 2 | Terminal Alkyne |

| Catalyst | Pd(PPh₃)₂Cl₂ (e.g., 5 mol%) |

| Co-catalyst | CuI (e.g., 2.5 mol%) |

| Base | Diisopropylamine or Triethylamine |

| Solvent | Tetrahydrofuran (THF) or DMF |

| Temperature | Room Temperature to 60 °C |

| Typical Yield | Good to excellent |

Experimental Protocol:

-

To a solution of this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents) in THF, add Pd(PPh₃)₂Cl₂ (0.05 equivalents) and CuI (0.025 equivalents).[1]

-

Degas the mixture with an inert gas (e.g., argon) for 15 minutes.

-

Add the amine base (e.g., diisopropylamine, 2.0 equivalents) and stir the reaction at room temperature or with gentle heating.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Dissolve the residue in an organic solvent, wash with saturated aqueous ammonium chloride, then brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the product by column chromatography.

Reaction Pathway:

Protocol 6: Suzuki-Miyaura Coupling

This protocol outlines the palladium-catalyzed cross-coupling of this compound with an organoboron compound.

Reaction Scheme:

(Catalyst: Pd(OAc)₂, Ligand: PCy₃, Base: K₃PO₄)

Quantitative Data:

| Parameter | Value |

| Reactant 1 | This compound |

| Reactant 2 | Alkylborane or Alkylboronic ester |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |

| Ligand | Tricyclohexylphosphine (PCy₃) |

| Base | Potassium Phosphate (K₃PO₄) |

| Solvent | Tetrahydrofuran (THF) / Water |

| Temperature | Room Temperature[10] |

| Typical Yield | 75-98% for B-alkyl-9-BBN[11] |

Experimental Protocol:

-

In a reaction vessel, combine this compound (1.0 equivalent), the alkylborane (1.5 equivalents), Pd(OAc)₂ (0.02 equivalents), and PCy₃ (0.04 equivalents).

-

Add a solution of K₃PO₄ (3.0 equivalents) in water.

-

Add THF as the solvent and degas the mixture with an inert gas.

-

Stir the reaction vigorously at room temperature and monitor by GC-MS or TLC.

-

Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Reaction Pathway:

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kolbe Nitrile Synthesis [organic-chemistry.org]

- 8. Kolbe_nitrile_synthesis [chemeurope.com]

- 9. Kolbe nitrile synthesis - Sciencemadness Wiki [sciencemadness.org]

- 10. biotage.com [biotage.com]

- 11. mdpi.com [mdpi.com]

Application of (8-Bromooctyl)cyclopropane in Surface Modification: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface modification is a critical technology in materials science, biotechnology, and drug development, enabling the precise control of interfacial properties. (8-Bromooctyl)cyclopropane is a bifunctional molecule offering unique potential for creating tailored surfaces. The terminal cyclopropane group provides a distinct, low-energy surface, while the bromo- functionality serves as a versatile anchor for the covalent attachment of a wide array of molecules, including biomolecules, polymers, and small-molecule drugs. This application note details a hypothetical protocol for the formation of self-assembled monolayers (SAMs) of a cyclopropane-terminated surface, followed by surface functionalization via the terminal bromine. While direct experimental data for this compound is not extensively available, the data presented is based on closely related ω-cyclopropylalkanethiols, providing a strong predictive basis for the performance of such surfaces.[1][2]

Principle of Application

The formation of a well-ordered monolayer is predicated on the self-assembly of molecules with a specific affinity for a substrate. In this proposed application, a two-step process is envisioned. First, a primary self-assembled monolayer with a suitable anchor (e.g., a thiol on a gold surface) and a terminal group amenable to substitution by this compound is formed. Subsequently, this compound is tethered to this primary layer, presenting a cyclopropane-terminated surface with a buried bromo-group for further reactions. Alternatively, if a substrate reactive towards alkyl bromides is used (e.g., modified silicon or certain polymers), direct assembly is a possibility.[3] This note focuses on the modification of a pre-assembled monolayer. The resulting cyclopropane-terminated surface is expected to exhibit properties analogous to polyethylene, offering a bio-inert and low-energy interface.[1][2] The accessible bromine atom can then be used for post-assembly modification.

Data Presentation

The following tables summarize key quantitative data extrapolated from studies on ω-cyclopropylalkanethiols on gold, which are expected to be comparable to surfaces modified with this compound.

Table 1: Ellipsometric Thickness of Cyclopropane-Terminated Self-Assembled Monolayers

| Adsorbate (on Gold) | Number of Methylene Units (n) | Film Thickness (Å) |

| CyPr(CH₂)nSH | 9 | 12.1 ± 0.8 |

| CyPr(CH₂)nSH | 10 | 13.2 ± 0.6 |

| CyPr(CH₂)nSH | 11 | 14.3 ± 0.7 |

| CyPr(CH₂)nSH | 12 | 15.4 ± 0.5 |

| CyPr(CH₂)nSH | 13 | 16.5 ± 0.9 |

Data adapted from a study on ω-cyclopropylalkanethiols. The thickness shows a linear increase with the length of the alkyl chain.[1]

Table 2: Advancing Contact Angles (θa) of Various Liquids on Cyclopropane-Terminated SAMs

| Probing Liquid | CyPr(CH₂)₉SH | CyPr(CH₂)₁₀SH | CyPr(CH₂)₁₁SH | CyPr(CH₂)₁₂SH | CyPr(CH₂)₁₃SH |

| Water | 103° ± 1° | 104° ± 1° | 103° ± 1° | 104° ± 1° | 103° ± 1° |

| Glycerol | 85° ± 1° | 86° ± 1° | 85° ± 1° | 86° ± 1° | 85° ± 1° |

| Hexadecane | 13° ± 2° | 12° ± 2° | 11° ± 2° | 10° ± 2° | 10° ± 2° |

| Dodecane | 28° ± 2° | 27° ± 2° | 26° ± 2° | 25° ± 2° | 24° ± 2° |

Data reflects the low surface energy of cyclopropane-terminated surfaces, with a notable odd-even effect observed for most liquids.[1][2]

Experimental Protocols

Protocol 1: Formation of a Hydroxy-Terminated Primary SAM on Gold

This protocol describes the initial step of creating a reactive surface for the subsequent attachment of this compound.

Materials:

-

Gold-coated substrates (e.g., silicon wafers with a chromium or titanium adhesion layer followed by a gold layer).

-

11-Mercapto-1-undecanol (MCU).

-

Anhydrous ethanol.

-

Deionized water (18 MΩ·cm).

-

Nitrogen gas (high purity).

Procedure:

-

Clean the gold substrates by immersion in piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrates thoroughly with deionized water, followed by ethanol.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

Immediately immerse the clean, dry substrates in a freshly prepared 1 mM solution of 11-Mercapto-1-undecanol in anhydrous ethanol.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent contamination.

-

Remove the substrates from the solution and rinse thoroughly with ethanol to remove non-chemisorbed molecules.

-

Dry the substrates again under a stream of nitrogen gas.

-

Characterize the hydroxy-terminated SAM using ellipsometry and contact angle goniometry to ensure monolayer formation.

Protocol 2: Surface Modification with this compound

This protocol details the attachment of this compound to the primary hydroxy-terminated SAM.

Materials:

-

Hydroxy-terminated SAM on gold (from Protocol 1).

-

This compound.

-

Anhydrous toluene.

-

Pyridine.

-

Nitrogen gas (high purity).

Procedure:

-

Place the hydroxy-terminated SAM substrate in a reaction vessel under a nitrogen atmosphere.

-

Prepare a solution of 10 mM this compound in anhydrous toluene.

-

Add pyridine to the solution to act as a base (approximately 1.2 equivalents relative to the surface hydroxyl groups, though a molar excess in solution is used).

-

Immerse the substrate in the reaction solution.

-

Heat the reaction to 60°C and leave for 12-24 hours under a nitrogen atmosphere.

-

After the reaction, remove the substrate and rinse sequentially with toluene, ethanol, and deionized water.

-

Dry the functionalized substrate under a stream of nitrogen gas.

-

Characterize the resulting cyclopropane-terminated surface using X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of bromine, and contact angle goniometry to verify the change in surface energy.

Protocol 3: Post-Assembly Functionalization of the Bromo-Terminated Surface

This protocol provides a general method for nucleophilic substitution of the terminal bromine, for example, with an amine-containing molecule.

Materials:

-

This compound modified surface (from Protocol 2).

-

Amine-containing molecule of interest (e.g., a fluorescent dye, peptide, or drug molecule).

-

Anhydrous dimethylformamide (DMF).

-

Diisopropylethylamine (DIPEA).

-

Nitrogen gas (high purity).

Procedure:

-

Place the bromo-terminated substrate in a reaction vessel under a nitrogen atmosphere.

-

Prepare a 5 mM solution of the amine-containing molecule in anhydrous DMF.

-

Add DIPEA to the solution as a non-nucleophilic base (2-3 equivalents).

-

Immerse the substrate in the reaction solution.

-

Heat the reaction to 50-70°C for 24-48 hours, depending on the reactivity of the amine.

-

After the reaction, rinse the substrate thoroughly with DMF, followed by ethanol and deionized water.

-

Dry the substrate under a stream of nitrogen gas.

-

Characterize the final surface using appropriate techniques (e.g., fluorescence microscopy if a fluorescent dye was used, or XPS to monitor changes in elemental composition).

Visualizations

Caption: Experimental workflow for surface modification.

Caption: Reaction scheme for surface functionalization.

Conclusion

This compound is a promising candidate for advanced surface engineering. The protocols and data presented, based on analogous systems, provide a robust framework for researchers to develop novel surfaces with tailored properties. The cyclopropane terminus offers a unique, low-energy interface, while the bromo- functionality allows for a wide range of subsequent chemical modifications. This dual functionality makes it a valuable tool for applications in biosensing, drug delivery, and fundamental studies of cell-surface interactions. Further experimental validation is encouraged to fully elucidate the potential of this specific molecule in surface modification.

References

Application Notes and Protocols: Incorporation of (8-Bromooctyl)cyclopropane into Polymer Chains

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the synthesis and polymerization of (8-Bromooctyl)cyclopropane, a novel functional monomer. The protocols cover the synthesis of the monomer via Simmons-Smith cyclopropanation and its subsequent controlled polymerization using Atom Transfer Radical Polymerization (ATRP). The resulting polymer, featuring a cyclopropane moiety and a reactive bromo-group in the side chain, presents a versatile platform for developing advanced materials, particularly for applications in drug delivery through post-polymerization modification.

Synthesis of this compound Monomer

The synthesis of this compound is proposed via the cyclopropanation of a commercially available haloalkene, 10-bromo-1-decene. The Simmons-Smith reaction, a well-established method for forming cyclopropane rings from alkenes, is the chosen synthetic route.[1][2][3] The Furukawa modification, which utilizes diethylzinc (Et₂Zn), is often employed for its enhanced reactivity and reproducibility.[2]

Experimental Protocol: Simmons-Smith Cyclopropanation

Materials:

-

10-bromo-1-decene (≥95%)

-

Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

-

Diiodomethane (CH₂I₂), (≥99%, stabilized with copper)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet connected to an inert atmosphere line.

-

Dissolve 10-bromo-1-decene (1.0 eq) in anhydrous DCM and add it to the reaction flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add diethylzinc (1.2 eq) to the stirred solution via a syringe.

-

In the dropping funnel, prepare a solution of diiodomethane (1.2 eq) in anhydrous DCM.

-

Add the diiodomethane solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Transfer the mixture to a separatory funnel and dilute with DCM.

-

Wash the organic layer sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.

Proposed Synthesis Scheme

Caption: Synthesis of this compound.

Expected Monomer Characterization Data

The successful synthesis of the monomer can be confirmed using standard analytical techniques. The expected data are summarized in the table below.

| Parameter | Expected Value / Observation | Method |

| Molecular Formula | C₁₁H₂₁Br | - |

| Molecular Weight | 233.19 g/mol | Mass Spectrometry (MS) |